4,4'-Dimethylaminorex

Description

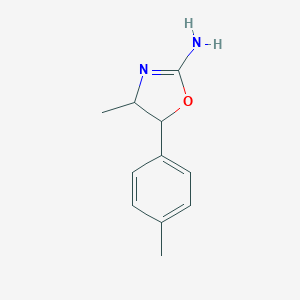

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7-3-5-9(6-4-7)10-8(2)13-11(12)14-10/h3-6,8,10H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPILLHMQNMXXTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=N1)N)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031562 | |

| Record name | 4,4'-Dimethylaminorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445569-01-6 | |

| Record name | 4,5-Dihydro-4-methyl-5-(4-methylphenyl)-2-oxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445569-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dimethylaminorex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445569016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dimethylaminorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 4,4'-DMAR Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and pharmacological profile of the isomers of 4,4'-dimethylaminorex (4,4'-DMAR). The information is intended for researchers, scientists, and professionals involved in drug development and forensic analysis.

Chemical Structure and Physicochemical Properties

This compound (4,4'-DMAR), with the IUPAC name 4-methyl-5-(4-methylphenyl)-4,5-dihydrooxazol-2-amine, is a synthetic stimulant and a substituted oxazoline derivative. Its molecular structure contains two chiral centers, giving rise to four possible stereoisomers, which can exist as two pairs of enantiomers: (±)-cis and (±)-trans racemates.[1] The cis and trans nomenclature refers to the relative positions of the methyl group at the 4-position and the tolyl group at the 5-position of the oxazoline ring.

Table 1: Physicochemical Properties of 4,4'-DMAR Isomers

| Property | (±)-cis-4,4'-DMAR | (±)-trans-4,4'-DMAR |

| Molecular Formula | C₁₁H₁₄N₂O | C₁₁H₁₄N₂O |

| Molecular Weight | 190.25 g/mol | 190.25 g/mol |

| Appearance | Colorless solid (free base) | Colorless solid (free base) |

| Melting Point (Free Base) | 136-138°C | 101-103°C |

| Melting Point (HCl Salt) | 163-165°C | Not reported |

Source:[2]

Synthesis of 4,4'-DMAR Isomers

The synthesis of both (±)-cis- and (±)-trans-4,4'-DMAR can be achieved from the same precursor, 4'-methylnorephedrine. The choice of cyclizing agent determines the resulting stereochemistry.[3]

Synthesis of (±)-cis-4,4'-DMAR

The synthesis of the (±)-cis isomer involves the reaction of 4'-methylnorephedrine with cyanogen bromide (CNBr).[3]

Synthesis of (±)-trans-4,4'-DMAR

The synthesis of the (±)-trans isomer is achieved by reacting 4'-methylnorephedrine with potassium cyanate (KOCN).[3]

Analytical Characterization

The differentiation and identification of 4,4'-DMAR isomers are crucial for forensic and research purposes. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for this characterization.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4,4'-DMAR Isomers

| Isomer | H-4 | H-5 | 4-CH₃ | C-4 | C-5 |

| (±)-cis-4,4'-DMAR | 4.41 | 5.74 | 0.84 | 59.50 | 85.59 |

| (±)-trans-4,4'-DMAR | 4.05 | 5.08 | 1.40 | 63.71 | 90.25 |

Solvent: CDCl₃. Source:[3]

Pharmacology

The pharmacological effects of 4,4'-DMAR isomers are primarily mediated by their interaction with monoamine transporters, which are responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Both the cis and trans isomers are potent monoamine releasers.[1][3]

Monoamine Transporter Activity

In vitro studies using rat brain synaptosomes and human embryonic kidney (HEK) 293 cells have demonstrated that 4,4'-DMAR isomers are potent releasers of dopamine, norepinephrine, and serotonin.[3][4]

Table 3: In Vitro Monoamine Releasing Potency (EC₅₀, nM) of 4,4'-DMAR Isomers in Rat Brain Synaptosomes

| Isomer | DAT | NET | SERT |

| (±)-cis-4,4'-DMAR | 8.6 ± 1.1 | 26.9 ± 5.9 | 18.5 ± 2.8 |

| (±)-trans-4,4'-DMAR | 24.4 | 31.6 | 59.9 |

Table 4: In Vitro Monoamine Transporter Inhibition (IC₅₀, µM) of (±)-cis-4,4'-DMAR in HEK293 Cells

| Transporter | IC₅₀ (µM) |

| DAT | < 2 |

| NET | < 2 |

| SERT | < 2 |

Source:[4]

Vesicular Monoamine Transporter 2 (VMAT2) Interaction

(±)-cis-4,4'-DMAR has also been shown to inhibit the vesicular monoamine transporter 2 (VMAT2) with a potency similar to that of MDMA.[4] VMAT2 is responsible for packaging monoamines into synaptic vesicles for subsequent release.

Experimental Protocols

Synthesis of (±)-cis- and (±)-trans-4,4'-DMAR

A general synthetic route starts with 4-methylpropiophenone and proceeds through the formation of 4'-methylnorephedrine.[3]

Synthesis of 4,4'-DMAR isomers.

Detailed Methodology:

-

Synthesis of 4'-methylnorephedrine (precursor): This is typically achieved through a multi-step process starting from 4-methylpropiophenone, involving bromination, reaction with methylamine, and subsequent reduction.[3]

-

Synthesis of (±)-cis-4,4'-DMAR: 4'-methylnorephedrine is reacted with cyanogen bromide in a suitable solvent.[3]

-

Synthesis of (±)-trans-4,4'-DMAR: 4'-methylnorephedrine is reacted with potassium cyanate in a suitable solvent.[3]

NMR Analysis

Instrumentation: A Bruker AV600 NMR spectrometer (or equivalent) is used.[3]

Sample Preparation:

-

Dissolve 5-10 mg of the 4,4'-DMAR isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) for free base analysis or deuterated methanol (CD₃OD) for hydrochloride salt analysis.[3]

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Example):

-

Pulse Program: Standard single-pulse (e.g., zg30 on Bruker).

-

Spectral Width: 10-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

¹³C NMR Acquisition Parameters (Example):

-

Pulse Program: Proton-decoupled (e.g., zgpg30 on Bruker).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more.

Monoamine Transporter Release Assay (Rat Brain Synaptosomes)

This assay measures the ability of a compound to induce the release of radiolabeled monoamines from isolated nerve terminals.

Monoamine release assay workflow.

Detailed Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) by differential centrifugation.

-

Radiolabeling: Incubate the synaptosomes with a low concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Superfusion: Place the loaded synaptosomes in a superfusion apparatus and wash with buffer to establish a stable baseline of radioactivity.

-

Drug Application: Add varying concentrations of the 4,4'-DMAR isomer to the superfusion buffer.

-

Fraction Collection: Collect fractions of the superfusate over time.

-

Quantification: Measure the amount of radioactivity in each fraction using liquid scintillation counting.

-

Data Analysis: Plot the drug-evoked release as a function of drug concentration to determine the EC₅₀ value.[3]

Monoamine Transporter Inhibition Assay (HEK293 Cells)

This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamines into cells expressing the specific transporter.

Monoamine transporter inhibition assay.

Detailed Methodology:

-

Cell Culture: Grow HEK293 cells stably expressing human DAT, NET, or SERT in appropriate culture medium.

-

Plating: Seed the cells into 96-well plates and allow them to adhere.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the 4,4'-DMAR isomer for a short period (e.g., 5-10 minutes).

-

Substrate Addition: Add a fixed concentration of the respective radiolabeled monoamine substrate.

-

Incubation: Incubate for a defined time (e.g., 1-5 minutes) to allow for transporter-mediated uptake.

-

Washing: Rapidly wash the cells with ice-cold buffer to terminate uptake and remove unbound radiolabel.

-

Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the percent inhibition of uptake as a function of drug concentration to determine the IC₅₀ value.[4]

Signaling Pathway

The primary signaling mechanism of 4,4'-DMAR isomers involves their action as substrate-type releasers at monoamine transporters. This leads to a non-vesicular release of dopamine, norepinephrine, and serotonin from the presynaptic neuron into the synaptic cleft, thereby increasing their extracellular concentrations and enhancing monoaminergic neurotransmission.[3]

Signaling pathway of 4,4'-DMAR.

Conclusion

This technical guide has provided a detailed overview of the chemical and pharmacological properties of 4,4'-DMAR isomers. The data presented highlight the potent and non-selective monoamine-releasing effects of these compounds. The detailed experimental protocols and diagrams are intended to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and forensic science. Further research into the specific activities of the individual enantiomers is warranted to fully elucidate their pharmacological and toxicological profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 4,4'-Dimethylaminorex (4,4'-DMAR) on Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dimethylaminorex (4,4'-DMAR), a synthetic psychoactive substance, has emerged as a compound of significant interest due to its potent effects on the central nervous system and its association with numerous fatalities. This technical guide provides a comprehensive overview of the mechanism of action of 4,4'-DMAR at the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This document summarizes key quantitative data on its potency and efficacy, details the experimental protocols used in its pharmacological characterization, and provides visual representations of its mechanism and the experimental workflows employed in its study.

Introduction

4,4'-DMAR is a substituted aminorex derivative that has been identified in the illicit drug market.[1] Its pharmacological profile reveals it to be a potent and non-selective agent acting on monoamine transporters.[2][3] Understanding its interaction with these transporters is crucial for elucidating its psychoactive effects, toxicological profile, and potential for abuse. This guide aims to consolidate the current scientific knowledge on the molecular pharmacology of 4,4'-DMAR.

Mechanism of Action at Monoamine Transporters

4,4'-DMAR exhibits a dual mechanism of action at monoamine transporters, acting as both a potent uptake inhibitor and a substrate-type releaser.[2][4] This dual action leads to a significant increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine, which is believed to underpin its stimulant and psychoactive effects.[4] The cis-isomer of 4,4'-DMAR is a particularly potent and efficacious releaser at all three transporters.[4][5] In contrast, the trans-isomer, while also a releaser at DAT and NET, acts as an uptake blocker at SERT.[6][7] Furthermore, 4,4'-DMAR has been shown to interact with the vesicular monoamine transporter 2 (VMAT2), which may contribute to its long-term neurotoxic potential.[2][3]

Below is a diagram illustrating the proposed dual mechanism of action of 4,4'-DMAR at a monoamine transporter.

Caption: Dual mechanism of 4,4'-DMAR at the monoamine transporter.

Quantitative Data on Monoamine Transporter Activity

The following tables summarize the in vitro potency and efficacy of 4,4'-DMAR at the human and rat monoamine transporters.

Table 1: Monoamine Transporter Uptake Inhibition by 4,4'-DMAR

| Compound | Transporter | Species | IC50 (µM) | Reference |

| (±)-cis-4,4'-DMAR | DAT | Human | < 2 | [2] |

| (±)-cis-4,4'-DMAR | NET | Human | < 2 | [2] |

| (±)-cis-4,4'-DMAR | SERT | Human | < 2 | [2] |

| 4,4'-DMAR | DAT | Human | < 1 | [1] |

| 4,4'-DMAR | NET | Human | < 1 | [1] |

| 4,4'-DMAR | SERT | Human | < 1 | [1] |

Table 2: Monoamine Release Efficacy of 4,4'-DMAR

| Compound | Transporter | Species | EC50 (nM) | Reference |

| (±)-cis-4,4'-DMAR | DAT | Rat | 8.6 ± 1.1 | [4][5] |

| (±)-cis-4,4'-DMAR | NET | Rat | 26.9 ± 5.9 | [4][5] |

| (±)-cis-4,4'-DMAR | SERT | Rat | 18.5 ± 2.8 | [4][5] |

| cis-4,4'-DMAR | DAT | Rat | More potent than MDMA | [6][7] |

| cis-4,4'-DMAR | NET | Rat | More potent than MDMA | [6][7] |

| cis-4,4'-DMAR | SERT | Rat | Fully efficacious releaser | [6][7] |

| trans-4,4'-DMAR | SERT | Rat | Fully efficacious uptake blocker | [6][7] |

Experimental Protocols

The characterization of 4,4'-DMAR's activity at monoamine transporters has primarily been conducted using in vitro assays with either transfected cell lines or synaptosomes.[1][4]

4.1. Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used.[1]

-

Transfection: Cells are transiently or stably transfected with plasmids encoding the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

4.2. Monoamine Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the corresponding transporter.

-

Cell Preparation: Transfected HEK 293 cells are plated in multi-well plates.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., 4,4'-DMAR) or vehicle.

-

Substrate Addition: A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Termination: Uptake is terminated by rapid washing with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

Quantification: The amount of radioactivity accumulated within the cells is measured using liquid scintillation counting.

-

Data Analysis: IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

4.3. Monoamine Release Assay

This assay determines whether a compound acts as a substrate-type releaser, inducing reverse transport of monoamines through the transporter.

-

Preparation: Transfected HEK 293 cells or rat brain synaptosomes are used.[1][4][5]

-

Loading: The cells or synaptosomes are pre-loaded with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Washing: Excess extracellular radioactivity is removed by washing.

-

Stimulation: The pre-loaded preparations are incubated with varying concentrations of the test compound (e.g., 4,4'-DMAR).

-

Sample Collection: The amount of radioactivity released into the supernatant is measured at specific time points.

-

Quantification: Radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: EC50 values are determined from the concentration-response curves, indicating the potency of the compound to induce release.

Below is a diagram outlining a typical experimental workflow for assessing the activity of 4,4'-DMAR at monoamine transporters.

Caption: Workflow for in vitro monoamine transporter assays.

Discussion and Conclusion

The available data robustly demonstrate that 4,4'-DMAR is a potent, non-selective monoamine transporter substrate, functioning as both an uptake inhibitor and a releasing agent.[2][4] Its high potency at SERT is particularly noteworthy and is consistent with the potential for serotonin-related toxicity, such as serotonin syndrome, in users.[2][3] The dual action of inhibiting reuptake and promoting efflux leads to a profound and sustained elevation of synaptic monoamine levels, likely contributing to its powerful psychostimulant effects and significant health risks, including hyperthermia, agitation, and cardiac arrest.[4]

For drug development professionals, the pharmacology of 4,4'-DMAR underscores the critical importance of evaluating new chemical entities for off-target activity at monoamine transporters. For researchers and scientists, further investigation into the specific binding sites and conformational changes induced by 4,4'-DMAR at the transporter proteins could provide deeper insights into the mechanisms of monoamine transport and its modulation by psychoactive substances.

References

- 1. Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The psychostimulant (±)-cis-4,4'-dimethylaminorex (4,4'-DMAR) interacts with human plasmalemmal and vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LJMU Research Online [researchonline.ljmu.ac.uk]

- 4. Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or 'Serotoni') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, and monoamine transporter activity of the new psychoactive substance 3',4'-methylenedioxy-4-methylaminorex (MDMAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.atu.ie [pure.atu.ie]

In Vitro Pharmacological Properties of cis-4,4'-DMAR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-4,4'-Dimethylaminorex (cis-4,4'-DMAR) is a synthetic psychoactive substance that has been associated with numerous fatalities and adverse events. This technical guide provides a comprehensive overview of the in vitro pharmacological properties of cis-4,4'-DMAR, with a focus on its interactions with monoamine transporters and receptors. All quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for the cited assays are provided to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the substance's mechanism of action and the methodologies used for its characterization. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of cis-4,4'-DMAR and related compounds.

Introduction

(±)-cis-4,4'-Dimethylaminorex (4,4'-DMAR) is a new psychoactive substance (NPS) that has been linked to a significant number of fatalities in Europe.[1][2] Structurally similar to aminorex and 4-methylaminorex (4-MAR), cis-4,4'-DMAR exhibits potent psychostimulant effects.[3][4] Understanding its in vitro pharmacology is crucial for elucidating its mechanism of action, predicting its physiological and toxicological effects, and developing potential therapeutic interventions for intoxication. This guide focuses on the in vitro characterization of cis-4,4'-DMAR, summarizing its activity at key molecular targets within the central nervous system.

Interaction with Monoamine Transporters

In vitro studies have consistently demonstrated that cis-4,4'-DMAR is a potent and non-selective interacting agent at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2][5] Its primary mechanism of action is the induction of transporter-mediated substrate release, also known as reverse transport, classifying it as a substrate-type releaser.[1][2][3]

Quantitative Data: Transporter Inhibition and Release

The following tables summarize the quantitative data on the interaction of cis-4,4'-DMAR with monoamine transporters from key in vitro studies.

Table 1: Monoamine Transporter Release Potency of cis-4,4'-DMAR

| Transporter | EC50 (nM) | Emax (%) | Experimental System | Reference |

| DAT | 8.6 ± 1.1 | Not Reported | Rat Brain Synaptosomes | [3][4][6] |

| NET | 26.9 ± 5.9 | Not Reported | Rat Brain Synaptosomes | [3][4][6] |

| SERT | 18.5 ± 2.8 | Not Reported | Rat Brain Synaptosomes | [3][4][6] |

Table 2: Monoamine Transporter Uptake Inhibition by cis-4,4'-DMAR

| Transporter | IC50 (µM) | Experimental System | Reference |

| DAT | < 2 | HEK293 cells expressing human DAT | [1] |

| NET | < 2 | HEK293 cells expressing human NET | [1] |

| SERT | < 2 | HEK293 cells expressing human SERT | [1] |

Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

cis-4,4'-DMAR has also been shown to inhibit the vesicular monoamine transporter 2 (VMAT2).[1][2][5] This interaction is significant as VMAT2 is responsible for packaging monoamines into synaptic vesicles. Inhibition of VMAT2 can lead to an increase in cytosolic monoamine concentrations, potentially contributing to the overall monoaminergic toxicity of the substance. The potency of cis-4,4'-DMAR at VMAT2 is reported to be similar to that of 3,4-methylenedioxymethamphetamine (MDMA).[1][2][5]

Interaction with Monoamine Receptors

While the primary mechanism of action of cis-4,4'-DMAR appears to be mediated through monoamine transporters, some studies have investigated its binding affinity for serotonin receptors.

Table 3: Receptor Binding Affinity of cis-4,4'-DMAR

| Receptor | Ki (µM) | Experimental System | Reference |

| 5-HT2A | ~8.9 | Not Specified | [5] |

| 5-HT2C | ~11.0 | Not Specified | [5] |

The relatively low affinity for 5-HT2A and 5-HT2C receptors suggests that direct receptor agonism may play a less significant role in its primary psychoactive effects compared to its potent actions on monoamine transporters.[5]

Experimental Protocols

Monoamine Transporter Release Assay (Rat Brain Synaptosomes)

This protocol is based on the methodology described by Brandt et al. (2014).[3][4][6]

-

Preparation of Synaptosomes: Crude synaptosomes are prepared from rat brain tissue. The tissue is homogenized in ice-cold sucrose buffer and centrifuged to pellet the synaptosomes. The pellet is then resuspended in a suitable buffer.

-

Radiolabeling: Synaptosomes are pre-incubated with a radiolabeled substrate to load the vesicles. For DAT and NET, [3H]-1-methyl-4-phenylpyridinium ([3H]MPP+) is used, while [3H]5-HT (serotonin) is used for SERT.

-

Initiation of Release: After loading, the synaptosomes are incubated with various concentrations of cis-4,4'-DMAR to induce neurotransmitter release.

-

Termination and Measurement: The release reaction is terminated by rapid filtration. The amount of radioactivity remaining in the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The concentration of cis-4,4'-DMAR that produces 50% of the maximal release (EC50) is determined by non-linear regression analysis of the dose-response curves.

Monoamine Transporter Uptake Inhibition Assay (HEK293 Cells)

This protocol is based on the methodology described by Maier et al. (2018).[1]

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human DAT, NET, or SERT are cultured under standard conditions.

-

Assay Procedure: On the day of the experiment, the cells are washed with a Krebs-HEPES buffer. The cells are then incubated with various concentrations of cis-4,4'-DMAR and a fixed concentration of a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT).

-

Termination and Measurement: Uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of cis-4,4'-DMAR that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is calculated by analyzing the concentration-inhibition curves.

VMAT2 Inhibition Assay (PC12 Cells and Human Striatum Synaptic Vesicles)

This protocol is based on the methodology described by Maier et al. (2018).[1]

-

Preparation of Vesicles: Vesicular membranes are prepared from rat pheochromocytoma (PC12) cells or synaptic vesicles are prepared from post-mortem human striatum tissue.

-

Uptake Assay: The vesicles are incubated with a radiolabeled monoamine (e.g., [3H]dopamine or [3H]serotonin) in the presence of ATP to drive vesicular transport. Various concentrations of cis-4,4'-DMAR are included to assess its inhibitory effect.

-

Termination and Measurement: The uptake reaction is stopped by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value for VMAT2 inhibition is determined from the concentration-response curves.

Visualizations

Proposed Mechanism of Action of cis-4,4'-DMAR

Caption: Proposed mechanism of action of cis-4,4'-DMAR.

Experimental Workflow for In Vitro Pharmacological Profiling

Caption: Experimental workflow for in vitro profiling.

Conclusion

The in vitro pharmacological data clearly indicate that cis-4,4'-DMAR is a potent, non-selective monoamine releasing agent that interacts with DAT, NET, SERT, and VMAT2.[1][2][3] Its high potency, particularly at the serotonin transporter, is a distinguishing feature compared to some other psychostimulants and likely contributes to its significant toxicity, including the risk of serotonin syndrome.[1][3] The detailed experimental protocols and data presented in this guide provide a solid foundation for further research into the pharmacology and toxicology of cis-4,4'-DMAR and for the development of analytical methods for its detection. The provided visualizations offer a simplified yet comprehensive overview of its mechanism of action and the scientific process of its characterization.

References

- 1. The psychostimulant (±)-cis-4,4'-dimethylaminorex (4,4'-DMAR) interacts with human plasmalemmal and vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or 'Serotoni') [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or ‘Serotoni’) - Drugs and Alcohol [drugsandalcohol.ie]

4,4'-Dimethylaminorex (4,4'-DMAR): A Technical Guide for Neurological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dimethylaminorex (4,4'-DMAR) is a synthetic psychoactive substance of the 2-amino-5-aryloxazoline class that has emerged as a compound of interest in neurological research. Structurally related to aminorex and 4-methylaminorex (4-MAR), 4,4'-DMAR exhibits potent activity as a monoamine releasing agent, impacting the synaptic concentrations of dopamine, norepinephrine, and serotonin.[1][2][3] This technical guide provides a comprehensive overview of 4,4'-DMAR, focusing on its chemical properties, pharmacodynamics, and potential applications as a research tool in neurological studies. The document includes a compilation of quantitative data from in vitro studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate its use in a research setting.

Chemical and Physical Properties

4,4'-DMAR, with the IUPAC name 4-methyl-5-(4-methylphenyl)-4,5-dihydrooxazol-2-amine, is a synthetic substituted oxazoline derivative.[4] The presence of two chiral centers in its structure gives rise to four stereoisomers, existing as two diastereomeric racemates: (±)-cis and (±)-trans.[2] The cis-isomer is the predominantly encountered form in non-clinical settings.[3]

Table 1: Physicochemical Properties of 4,4'-DMAR

| Property | Value | Reference |

| IUPAC Name | 4-methyl-5-(4-methylphenyl)-4,5-dihydrooxazol-2-amine | [4] |

| Molecular Formula | C₁₁H₁₄N₂O | [5] |

| Molar Mass | 190.246 g/mol | [5] |

| Isomers | (±)-cis, (±)-trans | [2] |

Pharmacodynamics: Interaction with Monoamine Transporters

The primary mechanism of action of 4,4'-DMAR is the induction of monoamine release via interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][6] It acts as a substrate for these transporters, leading to their reversal and subsequent non-vesicular release of neurotransmitters from the presynaptic terminal into the synaptic cleft.[1][7] Additionally, 4,4'-DMAR has been shown to inhibit the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging cytoplasmic monoamines into synaptic vesicles.[1][7] This dual action on both plasma membrane and vesicular transporters contributes to a robust and sustained increase in extracellular monoamine levels.

In Vitro Efficacy and Potency

Multiple in vitro studies have characterized the potency of 4,4'-DMAR at monoamine transporters, typically using rat brain synaptosomes or human embryonic kidney (HEK293) cells expressing the respective human transporters.

Table 2: In Vitro Potency of (±)-cis-4,4'-DMAR as a Monoamine Releasing Agent in Rat Brain Synaptosomes

| Transporter | EC₅₀ (nM) | Reference |

| Dopamine Transporter (DAT) | 8.6 ± 1.1 | [6][8] |

| Norepinephrine Transporter (NET) | 26.9 ± 5.9 | [6][8] |

| Serotonin Transporter (SERT) | 18.5 ± 2.8 | [6][8] |

Table 3: In Vitro Inhibitory Potency of (±)-cis-4,4'-DMAR on Human Monoamine Transporters in HEK293 Cells

| Transporter | IC₅₀ (μM) | Reference |

| Dopamine Transporter (DAT) | < 2 | [1] |

| Norepinephrine Transporter (NET) | < 2 | [1] |

| Serotonin Transporter (SERT) | < 2 | [1] |

Table 4: In Vitro Inhibitory Potency of (±)-cis-4,4'-DMAR on Vesicular Monoamine Transporter 2 (VMAT2)

| Assay System | Potency | Reference |

| Rat Pheochromocytoma (PC12) Cells | Similar to MDMA | [1][7] |

| Synaptic Vesicles from Human Striatum | Similar to MDMA | [1] |

Signaling Pathway

The interaction of 4,4'-DMAR with monoamine transporters disrupts the normal process of neurotransmitter reuptake and vesicular packaging. The following diagram illustrates the proposed mechanism of action at a monoaminergic synapse.

Caption: Mechanism of 4,4'-DMAR at the monoamine synapse.

Experimental Protocols

The following protocols provide a general framework for conducting key in vitro experiments to characterize the interaction of 4,4'-DMAR with monoamine transporters. These should be adapted and optimized for specific laboratory conditions and research questions.

Monoamine Transporter Uptake Inhibition Assay in HEK293 Cells

This assay measures the ability of 4,4'-DMAR to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.

Workflow Diagram:

Caption: Workflow for a monoamine transporter uptake inhibition assay.

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing human DAT, NET, or SERT in appropriate media and conditions.

-

Plating: Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Assay Buffer: Prepare a Krebs-HEPES buffer (KHB) or similar physiological buffer.

-

Compound Preparation: Prepare serial dilutions of 4,4'-DMAR in the assay buffer.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the different concentrations of 4,4'-DMAR for a specified time (e.g., 10-20 minutes) at room temperature.

-

Substrate Addition: Add a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) to each well.

-

Incubation: Incubate the plate for a short period (e.g., 1-5 minutes) at room temperature to allow for substrate uptake.

-

Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

-

Lysis: Lyse the cells using a suitable lysis buffer (e.g., 1% SDS).

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known selective inhibitor) from the total uptake. Plot the percentage of inhibition against the log concentration of 4,4'-DMAR and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Transporter-Mediated Release Assay in Rat Brain Synaptosomes

This assay measures the ability of 4,4'-DMAR to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) using a standard sucrose gradient centrifugation method.

-

Pre-loading: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine) in a physiological buffer to allow for uptake.

-

Washing: Wash the synaptosomes to remove the excess extracellular radiolabel.

-

Release Initiation: Resuspend the pre-loaded synaptosomes in a fresh buffer and add varying concentrations of 4,4'-DMAR to initiate release.

-

Incubation: Incubate the samples for a defined period (e.g., 10-30 minutes) at 37°C.

-

Termination: Terminate the release by pelleting the synaptosomes via centrifugation.

-

Quantification: Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter) using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of release for each concentration of 4,4'-DMAR relative to the total amount of pre-loaded neurotransmitter. Plot the percentage of release against the log concentration of 4,4'-DMAR and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Synthesis

The synthesis of (±)-cis- and (±)-trans-4,4'-DMAR can be achieved from a 4'-methylnorephedrine precursor. The choice of cyclizing agent determines the resulting stereoisomer.

Synthetic Scheme:

Caption: Synthetic routes to (±)-cis- and (±)-trans-4,4'-DMAR.

Legal Status and Safety Considerations

4,4'-DMAR is a controlled substance in many jurisdictions, including being classified as a Schedule I substance in the United States.[9][10] Researchers must ensure compliance with all applicable local, national, and international regulations regarding the acquisition, handling, and disposal of this compound. Given its potent psychoactive effects and association with adverse events in non-clinical settings, appropriate safety precautions, including the use of personal protective equipment, should be employed during its handling in a laboratory setting.[3]

Conclusion

4,4'-DMAR is a potent, non-selective monoamine releasing agent that serves as a valuable research tool for investigating the function and pharmacology of dopamine, norepinephrine, and serotonin transporters. Its dual mechanism of action, involving both plasma membrane transporter reversal and VMAT2 inhibition, makes it a compound of interest for studies on monoaminergic neurotransmission and its dysregulation in various neurological and psychiatric disorders. The data and protocols provided in this guide are intended to facilitate the use of 4,4'-DMAR in a controlled research environment, contributing to a deeper understanding of its complex neuropharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology, Neurotransmitters - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, and monoamine transporter activity of the new psychoactive substance 3',4'-methylenedioxy-4-methylaminorex (MDMAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Dopamine and Noradrenaline in the Brain; Overlapping or Dissociate Functions? [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. moleculardevices.com [moleculardevices.com]

- 9. pure.atu.ie [pure.atu.ie]

- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

A Technical Guide to the Legal Status, Scheduling, and In-Vitro Research Protocols for 4,4'-Dimethylaminorex (4,4'-DMAR)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the legal status and scheduling of the novel psychoactive substance (NPS) 4,4'-Dimethylaminorex (4,4'-DMAR). It is intended for an audience of researchers, scientists, and drug development professionals who require a detailed understanding of the regulatory landscape and fundamental research methodologies associated with this compound. This document summarizes key pharmacological data, outlines established experimental protocols for its study, and presents visual diagrams of its mechanism of action and regulatory pathways to facilitate comprehension.

Introduction

This compound (4,4'-DMAR), also known by the street name "Serotoni," is a synthetic psychostimulant of the 2-amino-5-aryloxazoline class, structurally related to aminorex and 4-methylaminorex (4-MAR)[1][2][3]. First detected in the Netherlands in December 2012, it quickly appeared on the European illicit drug market[1][4]. Its emergence has been associated with numerous fatalities and serious adverse events across Europe, prompting swift regulatory action globally[1][5][6]. For research purposes, it is critical to understand both the stringent legal controls governing this substance and its fundamental pharmacological properties.

Legal Status and Regulatory Scheduling

The procurement, handling, and study of 4,4'-DMAR are governed by strict international and national regulations due to its high potential for abuse and lack of accepted medical use.

International Control: The Commission on Narcotic Drugs (CND) voted in March 2016 to place 4,4'-DMAR in Schedule II of the 1971 United Nations Convention on Psychotropic Substances[7][8]. As a signatory, the United States and other member nations are obligated to implement corresponding national controls[7][9].

National Scheduling: A summary of the legal status in key jurisdictions is provided below. Researchers must ensure compliance with all applicable national and local laws.

| Jurisdiction | Schedule/Classification | Key Details |

| United States | Schedule I (Controlled Substances Act) | Effective September 13, 2021, the DEA placed 4,4'-DMAR, including its salts and isomers, into Schedule I.[9][10] This scheduling is based on findings of a high potential for abuse, no currently accepted medical use in treatment, and a lack of accepted safety for use under medical supervision.[7][9] |

| European Union | Subject to Control Measures | Following a risk assessment by the EMCDDA, the Council of the European Union decided in October 2015 that 4,4'-DMAR should be subject to control measures across all Member States.[11] |

| United Kingdom | Class A (Misuse of Drugs Act 1971) | 4,4'-DMAR was classified as a Class A drug on March 11, 2015, following advice from the Advisory Council on the Misuse of Drugs (ACMD).[1][12] |

| Germany | Anlage II | This classification indicates the substance is authorized for trade but is not prescriptible.[1] |

| Canada | Schedule III | 4-Methylaminorex and its derivatives, including 4,4'-DMAR, are listed under Schedule III of the Controlled Drugs and Substances Act.[2][13] |

| Other Nations | Banned/Controlled | 4,4'-DMAR is also explicitly banned or controlled in countries including Sweden, the Czech Republic, and Brazil[1]. |

Pharmacology and Mechanism of Action

In vitro studies have established that 4,4'-DMAR is a potent and non-selective monoamine releasing agent, acting as a substrate for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[1][6][11][14]. This action leads to the reverse transport, or efflux, of these neurotransmitters from the presynaptic neuron into the synaptic cleft.

Quantitative Pharmacological Data

The following table summarizes the potency of (±)-cis-4,4'-DMAR from studies using rat brain synaptosomes and transporter-transfected human embryonic kidney (HEK) 293 cells. It is notably more potent at the serotonin transporter than related compounds like d-amphetamine and aminorex[6][11][15].

| Parameter | Dopamine (DAT) | Norepinephrine (NET) | Serotonin (SERT) | Reference |

| EC₅₀ (Release) in Rat Brain Synaptosomes | 8.6 ± 1.1 nM | 26.9 ± 5.9 nM | 18.5 ± 2.8 nM | [1][6][11][15] |

| IC₅₀ (Uptake Inhibition) in HEK293 Cells | < 2 µM | < 2 µM | < 2 µM | [14][16][17] |

Additionally, 4,4'-DMAR interacts with the vesicular monoamine transporter 2 (VMAT2) with a potency similar to MDMA, which may contribute to its neurotoxic potential[1][14]. Binding affinities at various postsynaptic monoamine receptors are reported to be negligible (Kᵢ values >2 μM)[16][17][18].

Signaling Pathway Diagram

The diagram below illustrates the primary mechanism of action for 4,4'-DMAR at a monoaminergic synapse.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 4-Methylaminorex - Wikipedia [en.wikipedia.org]

- 3. euda.europa.eu [euda.europa.eu]

- 4. 4,4'-DMAR: chemistry, pharmacology and toxicology of a new synthetic stimulant of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dangerous synthetic drugs hit the EU market – The Hague, the Netherlands | Europol [europol.europa.eu]

- 6. Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Federal Register :: Schedules of Controlled Substances: Placement of 4,4′-DMAR in Schedule I [federalregister.gov]

- 9. Federal Register :: Schedules of Controlled Substances: Placement of 4,4′-DMAR in Schedule I [federalregister.gov]

- 10. This compound | C11H14N2O | CID 20741615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. euda.europa.eu [euda.europa.eu]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. napra.ca [napra.ca]

- 14. The psychostimulant (±)-cis-4,4'-dimethylaminorex (4,4'-DMAR) interacts with human plasmalemmal and vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or 'Serotoni') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Initial Investigations into the Psychoactive Effects of 4,4'-DMAR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dimethylaminorex (4,4'-DMAR), a synthetic substituted oxazoline derivative, has emerged as a novel psychoactive substance (NPS) with potent psychostimulant properties.[1] This technical guide provides a comprehensive overview of the initial scientific investigations into the psychoactive effects of 4,4'-DMAR. It consolidates key findings on its pharmacology, mechanism of action, and toxicological profile, drawing from in vitro and in vivo studies. The information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of NPS and related compounds.

Introduction

First detected in the Netherlands in November 2012, 4,4'-DMAR is structurally related to aminorex and 4-methylaminorex (4-MAR), both of which are controlled psychostimulants.[2][3] The substance has been associated with numerous non-fatal intoxications and deaths across Europe, often in combination with other drugs.[3][4] Initial investigations have focused on elucidating its pharmacological profile to understand the basis of its psychoactive effects and associated risks. This document synthesizes the currently available scientific data.

Pharmacology and Mechanism of Action

In vitro studies have been pivotal in characterizing the pharmacological profile of 4,4'-DMAR. The primary mechanism of action is the potent release of the monoamine neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[5][6]

Monoamine Transporter Activity

4,4'-DMAR functions as a potent and efficacious substrate-type releaser at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][6] Both the cis- and trans- isomers exhibit activity, though the cis--isomer is more commonly identified in seized materials and biological samples.[3][4] The cis--isomer, in particular, demonstrates a well-balanced and high potency for all three transporters.[7]

Vesicular Monoamine Transporter 2 (VMAT2) Interaction

Further studies have revealed that 4,4'-DMAR interacts with the vesicular monoamine transporter 2 (VMAT2) with a potency similar to that of MDMA.[7][8] This interaction suggests a potential for long-term neurotoxicity through the disruption of vesicular storage of monoamines.[8]

Receptor Binding Affinity

Investigations into the binding affinities of 4,4'-DMAR at various monoamine receptors have shown negligible interaction, with Ki values greater than 2 μM.[9] This indicates that its primary psychoactive effects are mediated through its action on monoamine transporters rather than direct receptor agonism or antagonism.

Quantitative Data on Monoamine Transporter Activity

The following tables summarize the quantitative data from in vitro studies, providing a comparative perspective on the potency of 4,4'-DMAR isomers and other well-known psychostimulants.

Table 1: Monoamine Releasing Potency (EC50, nM) of cis-4,4'-DMAR and Comparator Compounds in Rat Brain Synaptosomes

| Compound | DAT (EC50, nM) | NET (EC50, nM) | SERT (EC50, nM) |

| cis-4,4'-DMAR | 8.6 ± 1.1 | 26.9 ± 5.9 | 18.5 ± 2.8 |

| d-Amphetamine | 5.5 | 8.2 | 2602 |

| Aminorex | 9.1 | 15.1 | 414 |

| cis-4-Methylaminorex | 1.7 | 4.8 | 53.2 |

| (S)-(+)-MDMA | 143 | 98.3 | 85.0 |

Table 2: Monoamine Releasing Potency (EC50, nM) of cis- and trans-4,4'-DMAR in Rat Brain Synaptosomes

| Isomer | DAT (EC50, nM) | NET (EC50, nM) | SERT (EC50, nM) |

| cis-4,4'-DMAR | 10.9 | 11.8 | 17.7 |

| trans-4,4'-DMAR | 24.4 | 31.6 | 59.9 (uptake inhibitor) |

Source:[4]

Table 3: Monoamine Transporter Inhibition Potency (IC50, µM) of 4,4'-DMAR in HEK 293 Cells

| Compound | DAT (IC50, µM) | NET (IC50, µM) | SERT (IC50, µM) |

| 4,4'-DMAR | < 2 | < 2 | < 2 |

Experimental Protocols

The following sections detail the methodologies employed in key in vitro and in vivo studies that have been crucial in understanding the psychoactive properties of 4,4'-DMAR.

In Vitro Monoamine Transporter Release Assay (Rat Brain Synaptosomes)

This protocol is based on methodologies used to determine the monoamine-releasing capabilities of 4,4'-DMAR.[5][6]

Objective: To measure the potency and efficacy of 4,4'-DMAR to evoke the release of dopamine, norepinephrine, and serotonin from pre-loaded rat brain synaptosomes.

Materials:

-

Rat brain tissue (striatum for DAT, hippocampus for NET and SERT)

-

[³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

-

Test compounds: (±)-cis-4,4'-DMAR, d-amphetamine, aminorex, etc.

-

Krebs-phosphate buffer (pH 7.4)

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove cellular debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Resuspend the pellet in Krebs-phosphate buffer.

-

Radiolabel Loading: Incubate the synaptosomes with the respective radiolabeled monoamine ([³H]DA, [³H]NE, or [³H]5-HT) to allow for uptake into the vesicles.

-

Release Assay: Aliquots of the radiolabeled synaptosomes are incubated with increasing concentrations of the test compounds (e.g., 4,4'-DMAR) or vehicle control.

-

Termination and Measurement: The release reaction is terminated by rapid filtration. The amount of radioactivity released into the supernatant is measured using liquid scintillation counting.

-

Data Analysis: The amount of released radioactivity is expressed as a percentage of the total radioactivity in the synaptosomes. EC50 values are calculated by non-linear regression analysis of the concentration-response curves.

In Vitro Monoamine Transporter Inhibition Assay (HEK 293 Cells)

This protocol outlines the methodology used to assess the inhibitory effects of 4,4'-DMAR on monoamine transporters expressed in human embryonic kidney (HEK) 293 cells.[9]

Objective: To determine the potency of 4,4'-DMAR to inhibit the uptake of monoamines by human DAT, NET, and SERT.

Materials:

-

HEK 293 cells stably transfected with human DAT, NET, or SERT

-

[³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

-

Test compound: 4,4'-DMAR

-

Appropriate cell culture media and buffers

-

Scintillation counter

Procedure:

-

Cell Culture: Culture the transfected HEK 293 cells to confluence in appropriate multi-well plates.

-

Uptake Inhibition Assay: Pre-incubate the cells with various concentrations of 4,4'-DMAR or vehicle.

-

Initiation of Uptake: Add the respective radiolabeled monoamine to initiate the uptake process.

-

Termination of Uptake: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of uptake at each concentration of 4,4'-DMAR. IC50 values are determined using non-linear regression.

In Vivo Behavioral and Physiological Studies in Mice

This protocol describes the general approach for assessing the acute toxic and behavioral effects of 4,4'-DMAR in an animal model.[10][11]

Objective: To characterize the dose-dependent physiological and neuro-behavioral effects of 4,4'-DMAR administration in mice.

Animals: Male CD-1 mice.

Procedure:

-

Drug Administration: Administer (±)cis-4,4'-DMAR intraperitoneally (i.p.) at a range of doses (e.g., 0.1–60 mg/kg). A control group receives a vehicle injection.

-

Behavioral Observation: Observe the mice for a set period (e.g., 60 minutes) for signs of psychomotor agitation, aggression, and convulsions. The latency to the onset and the duration of these behaviors are recorded.

-

Physiological Monitoring: Monitor physiological parameters such as body temperature (for hyperthermia), salivation, and sweating at regular intervals.

-

Lethality Assessment: Record the number of deaths within a specified timeframe (e.g., 24 hours) to determine the lethal dose range.

-

Data Analysis: Analyze the dose-response relationships for each observed parameter using appropriate statistical methods (e.g., ANOVA).

Visualizations

Signaling Pathway

Caption: Mechanism of action of 4,4'-DMAR at the monoaminergic synapse.

Experimental Workflow

References

- 1. drugsandalcohol.ie [drugsandalcohol.ie]

- 2. 4,4'-DMAR: chemistry, pharmacology and toxicology of a new synthetic stimulant of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. euda.europa.eu [euda.europa.eu]

- 5. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or ‘Serotoni’) - Drugs and Alcohol [drugsandalcohol.ie]

- 6. Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. The psychostimulant (±)-cis-4,4'-dimethylaminorex (4,4'-DMAR) interacts with human plasmalemmal and vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Worsening of the Toxic Effects of (±) Cis-4,4'-DMAR Following Its Co-Administration with (±) Trans-4,4'-DMAR: Neuro-Behavioural, Physiological, Immunohistochemical and Metabolic Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 4,4'-Dimethylaminorex (4,4'-DMAR) in Biological Samples

Introduction

4,4'-Dimethylaminorex (4,4'-DMAR) is a synthetic stimulant and a structural analog of aminorex and 4-methylaminorex. It has emerged as a novel psychoactive substance (NPS) on the illicit drug market, leading to numerous fatalities and prompting international control measures. The accurate and sensitive detection of 4,4'-DMAR in biological specimens is crucial for clinical toxicology, forensic investigations, and drug development research. This document provides detailed application notes and experimental protocols for the determination of 4,4'-DMAR in various biological matrices, including plasma, urine, and hair. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), which are the gold-standard techniques for the confirmation and quantification of such substances.

Screening Methods: Immunoassays

Immunoassays are often employed as a preliminary screening tool for amphetamine-type substances due to their speed and cost-effectiveness. However, their utility for detecting novel designer drugs like 4,4'-DMAR is limited by the specificity of the antibodies used.

Application Note:

Standard amphetamine and methamphetamine immunoassays may exhibit some cross-reactivity with 4,4'-DMAR, but this is often unpredictable and can lead to false-negative results. One study noted that a preliminary ELISA test indicated the presence of amphetamine and methamphetamine in a case where 4,4'-DMAR was later confirmed by LC-MS/MS. Therefore, immunoassay results should be considered presumptive and must be confirmed by a more specific and sensitive method like LC-MS/MS or GC-MS.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and selective quantification of 4,4'-DMAR in biological fluids due to its high specificity and minimal sample preparation requirements compared to GC-MS.

Application Note for LC-MS/MS Analysis of 4,4'-DMAR in Human Plasma

This protocol outlines a validated method for the quantification of cis-4,4'-DMAR in human plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis. The method is sensitive and suitable for pharmacokinetic studies and clinical monitoring.

Experimental Protocol:

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add a known amount of an appropriate internal standard (e.g., carbamazepine).

-

Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., Kinetex C18, 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM).

-

Quantifier Transition for cis-4,4'-DMAR: m/z 191.4 → 148.3.[1]

-

Qualifier Transition for cis-4,4'-DMAR: m/z 191.4 → 77.2.

-

Transition for Carbamazepine (IS): m/z 237.1 → 194.2.

-

3. Data Analysis

-

Quantification is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.

Workflow for LC-MS/MS Analysis of 4,4'-DMAR in Plasma

Caption: Workflow for the LC-MS/MS analysis of 4,4'-DMAR in plasma samples.

Analysis of 4,4'-DMAR in Urine by GC-MS

Gas chromatography-mass spectrometry is a reliable technique for the detection of 4,4'-DMAR in urine, typically requiring a derivatization step to improve the volatility and chromatographic properties of the analyte.

Application Note for GC-MS Analysis of 4,4'-DMAR in Urine

This protocol describes the extraction and derivatization of 4,4'-DMAR from urine samples for subsequent GC-MS analysis. The use of a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is essential for the successful analysis of this compound by GC-MS.

Experimental Protocol:

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

-

To 1 mL of urine, add an appropriate internal standard (e.g., deuterated analog of 4,4'-DMAR).

-

Adjust the pH of the urine to >10 with a suitable buffer (e.g., carbonate buffer).

-

Perform liquid-liquid extraction by adding 5 mL of an organic solvent (e.g., ethyl acetate), vortexing for 5 minutes, and centrifuging to separate the layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

To the dry residue, add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent (e.g., acetonitrile).

-

Heat the mixture at 70°C for 30 minutes to facilitate derivatization.

-

Cool the sample to room temperature before injection into the GC-MS.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

-

Mass Spectrometer: A mass selective detector operating in electron ionization (EI) mode.

-

GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp to 280°C at 15°C/min.

-

Hold at 280°C for 5 minutes.

-

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

-

Characteristic ions for the derivatized 4,4'-DMAR should be determined from a full scan spectrum of a standard.

-

3. Data Analysis

-

Identification is based on the retention time and the relative abundance of characteristic ions.

-

Quantification is achieved by comparing the peak area of the analyte to the internal standard against a calibration curve.

Workflow for GC-MS Analysis of 4,4'-DMAR in Urine

Caption: Workflow for the GC-MS analysis of 4,4'-DMAR in urine samples.

Analysis of 4,4'-DMAR in Hair Samples

Hair analysis provides a longer detection window for drug use compared to blood or urine. The detection of 4,4'-DMAR in hair can indicate chronic exposure.

Application Note for LC-MS/MS Analysis of 4,4'-DMAR in Hair

This protocol details the extraction of 4,4'-DMAR from hair samples followed by sensitive quantification using LC-MS/MS. The procedure involves decontamination, pulverization, and extraction of the drug from the hair matrix.

Experimental Protocol:

1. Sample Preparation (Hair Extraction)

-

Decontaminate the hair sample (approximately 20 mg) by washing sequentially with dichloromethane and methanol.

-

Allow the hair to dry completely.

-

Pulverize the hair sample using a ball mill or similar device.

-

To the pulverized hair, add an internal standard and 1 mL of an extraction solvent (e.g., methanol or a mixture of methanol, acetonitrile, and ammonium formate buffer).

-

Sonicate the mixture for 2 hours at 50°C.

-

Centrifuge the sample, and transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

-

The LC-MS/MS parameters can be adapted from the plasma analysis protocol described above.

Workflow for LC-MS/MS Analysis of 4,4'-DMAR in Hair

Caption: Workflow for the analysis of 4,4'-DMAR in hair samples.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

| Analytical Method | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |

| LC-MS/MS | Human Plasma | 0.1 ng/mL | 0.5 ng/mL | >93% | [1] |

| LC-MS/MS | Hair | - | 1-5 pg/mg | - | [2] |

| GC-MS | Urine | - | - | - | - |

Conclusion

The analytical methods detailed in these application notes provide robust and reliable means for the detection and quantification of 4,4'-DMAR in various biological samples. LC-MS/MS stands out as the most sensitive and specific technique, particularly for complex matrices like plasma and hair. While GC-MS is a viable alternative, it necessitates a derivatization step. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, the available instrumentation, and the nature of the biological sample. Adherence to validated protocols is essential for obtaining accurate and defensible results in the analysis of this potent and dangerous novel psychoactive substance.

References

- 1. Validation of a multi-analyte LC-MS/MS method for screening and quantification of 87 psychoactive drugs and their metabolites in hair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A multi-analyte LC-MS/MS method for screening and quantification of 16 synthetic cathinones in hair: Application to postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantification of cis-4,4'-DMAR in Plasma by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-4,4'-dimethylaminorex (cis-4,4'-DMAR) is a synthetic psychoactive substance that has been associated with adverse health effects and fatalities.[1][2] Accurate and sensitive quantification of cis-4,4'-DMAR in biological matrices such as plasma is crucial for pharmacokinetic studies, toxicological investigations, and clinical monitoring. This application note provides a detailed protocol for the quantification of cis-4,4'-DMAR in plasma using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The methodology is based on a protein precipitation extraction procedure followed by chromatographic separation and detection using tandem mass spectrometry.[1][2]

Experimental Protocols

1. Materials and Reagents

-

cis-4,4'-DMAR reference standard

-

Carbamazepine (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (HPLC grade)

-

Human or rat plasma (with anticoagulant)

-

Microcentrifuge tubes

-

Pipettes and tips

-

HPLC vials

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of cis-4,4'-DMAR and carbamazepine (IS) in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the cis-4,4'-DMAR stock solution in a mixture of water and acetonitrile (1:1, v/v) to create working standard solutions for calibration curves and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a working solution of carbamazepine in acetonitrile.

3. Sample Preparation (Protein Precipitation)

-

Allow plasma samples to thaw at room temperature.

-

Pipette 50 µL of plasma into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (Carbamazepine).

-

Add 150 µL of acetonitrile containing 1% formic acid to precipitate proteins.[1][2]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

4. HPLC-MS/MS Instrumentation and Conditions

The following table summarizes the instrumental conditions for the HPLC-MS/MS analysis.

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | Kinetex C18 (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.2 mL/min[1][2] |

| Gradient Elution | A suitable gradient should be optimized to ensure separation from matrix components. An example gradient could be: 95% A for 1 min, then a linear gradient to 5% A over 5 min, hold for 2 min, and return to initial conditions. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), positive mode[1][2] |

| Multiple Reaction Monitoring (MRM) Transitions | |

| cis-4,4'-DMAR | m/z 191.4 → m/z 148.3 (Quantifier)[1][2] |

| Carbamazepine (IS) | m/z 259.3 → m/z 194.2[1][2] |

| Collision Energy | Optimized for each transition. For cis-4,4'-DMAR, dominant product ions at m/z 148 and 131 are observed at a collision energy of 25 eV.[3] |

Data Presentation

The following tables summarize the quantitative data for the validated HPLC-MS/MS method for cis-4,4'-DMAR in plasma.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 5 - 1000 ng/mL |

| Correlation Coefficient (r) | >0.999 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Limit of Detection (LOD) | 3 ng/mL |

| Recovery | >93%[1][2] |

| Matrix Effect | Negligible[1][2] |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

| Low | 7.5 | < 9% | < 9% | ±5% |

| Medium | 300 | < 9% | < 9% | ±5% |

| High | 750 | < 9% | < 9% | ±5% |

Experimental Workflow

Caption: Workflow for cis-4,4'-DMAR quantification in plasma.

Conclusion

This application note provides a robust and sensitive HPLC-MS/MS method for the quantification of cis-4,4'-DMAR in plasma. The protein precipitation method offers high recovery and minimal matrix effects, making it suitable for high-throughput analysis.[1][2] The described method is well-suited for pharmacokinetic, toxicological, and clinical research involving cis-4,4'-DMAR.

References

Application Notes and Protocols for the GC-MS Analysis of 4,4'-Dimethylaminorex (4,4'-DMAR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethylaminorex (4,4'-DMAR) is a synthetic stimulant of the 2-amino-5-aryloxazoline class. It is a structural analog of aminorex and 4-methylaminorex (4-MAR), which are known psychostimulants.[1] The emergence of 4,4'-DMAR on the new psychoactive substances (NPS) market has necessitated the development of reliable analytical methods for its detection and quantification in various matrices, including seized materials and biological samples. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of such substances, often considered a "gold standard" in forensic substance identification.[2]

This document provides detailed application notes and protocols for the analysis of 4,4'-DMAR using GC-MS. Due to the chemical nature of 4,4'-DMAR, derivatization is a critical step to improve its volatility and chromatographic performance. The following protocols are designed to provide a comprehensive workflow from sample preparation to data analysis.

Experimental Protocols

Sample Preparation from Biological Matrices (Blood/Urine)

Objective: To extract 4,4'-DMAR from biological samples and prepare it for derivatization and GC-MS analysis.

Materials:

-

Whole blood or urine samples

-

Internal standard (IS) solution (e.g., deuterated 4,4'-DMAR or a structurally similar compound)

-

pH 9.5 carbonate buffer

-

Extraction solvent: Ethyl acetate or a mixture of hexane and isoamyl alcohol (99:1, v/v)

-

Anhydrous sodium sulfate

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Autosampler vials with inserts

Procedure:

-

Sample Aliquoting: Pipette 1 mL of the biological sample (whole blood or urine) into a 15 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

-

pH Adjustment: Add 1 mL of pH 9.5 carbonate buffer and vortex for 30 seconds to basify the sample.

-

Liquid-Liquid Extraction (LLE):

-

Add 5 mL of the extraction solvent to the tube.

-

Cap the tube and vortex vigorously for 5 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

-

Solvent Transfer: Carefully transfer the upper organic layer to a clean centrifuge tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the extracted solvent to remove any residual water.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50 µL) of a suitable solvent like ethyl acetate or the derivatization agent itself.

Derivatization Protocol

Objective: To chemically modify 4,4'-DMAR to increase its volatility and thermal stability for GC-MS analysis. Silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective method for primary and secondary amines.

Materials:

-

Dried sample extract

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst

-

Pyridine (optional, can enhance the reaction)

-

Heating block or oven

-

Autosampler vials with inserts

Procedure:

-

Reagent Addition: To the dried sample extract, add 50 µL of MSTFA (with 1% TMCS). Optionally, 20 µL of pyridine can be added to facilitate the reaction.

-

Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

-

Cooling: Allow the vial to cool to room temperature.

-

Analysis: The derivatized sample is now ready for injection into the GC-MS system.

GC-MS Instrumental Parameters

Objective: To define the optimal instrumental conditions for the separation and detection of derivatized 4,4'-DMAR.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Suggested GC-MS Parameters:

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injection Volume | 1 µL |

| Injection Mode | Splitless (or split 10:1 depending on concentration) |

| Injector Temperature | 250°C |

| Oven Program | Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Transfer Line Temp. | 280°C |

| Mass Range | 40-500 amu (full scan) |

| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Selected Ions for SIM Mode (for underivatized 4,4'-DMAR):

-

Quantifier Ion: m/z 70 (base peak)

-